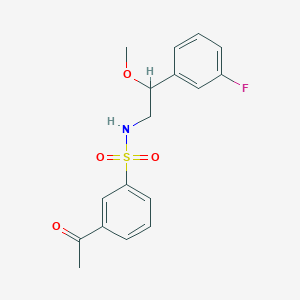
3-acetyl-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-acetyl-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18FNO4S and its molecular weight is 351.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-acetyl-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H16FNO3S
- Molecular Weight : 307.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It functions as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are critical in the progression of diseases such as cancer and inflammation.
- Cellular Impact : It affects cell signaling pathways, promoting apoptosis in cancer cells while sparing normal cells.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound, including:
- Anticancer Activity : In vitro studies have shown that the compound induces apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Enzyme inhibition | Targets specific metabolic enzymes |
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Case Study on Cancer Treatment :
- A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers.
- The mechanism was linked to the activation of caspase pathways, indicating a robust anticancer effect.
-
Case Study on Inflammation :
- In a model of induced inflammation, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6.
- This suggests a potential application in treating inflammatory diseases.
Research Findings
Recent research findings reinforce the therapeutic potential of this compound:
- A patent application describes the synthesis and potential applications of various benzenesulfonamide derivatives, including this compound, emphasizing its role as a therapeutic agent against multiple diseases .
- Further studies are required to fully elucidate its pharmacokinetics and long-term effects.
Eigenschaften
IUPAC Name |
3-acetyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-12(20)13-5-4-8-16(10-13)24(21,22)19-11-17(23-2)14-6-3-7-15(18)9-14/h3-10,17,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRQMMWVFZOXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














